molecular formula C8H13BrN2O B1286116 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol CAS No. 925607-98-3

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B1286116
CAS No.: 925607-98-3
M. Wt: 233.11 g/mol
InChI Key: RJDALWIAGKTUGG-UHFFFAOYSA-N
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Description

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol is an organic compound with the molecular formula C8H13BrN2O and a molecular weight of 233.11 g/mol This compound is characterized by a pyrazole ring substituted with a bromine atom and two methyl groups, attached to a propanol chain

Preparation Methods

The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with an appropriate propanol derivative under controlled conditions. The reaction conditions often include the use of a base to deprotonate the pyrazole ring, facilitating the nucleophilic attack on the propanol derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:

Scientific Research Applications

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine substituent and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol include:

Properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2O/c1-6-8(9)7(2)11(10-6)4-3-5-12/h12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDALWIAGKTUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCO)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586332
Record name 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925607-98-3
Record name 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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